octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin
Brand Name: Vulcanchem
CAS No.: 156382-50-2
VCID: VC0115631
InChI: InChI=1S/C16H28O5/c1-14(2)10-12-7-5-6-11(8-9-17)16(12)13(18-4)19-15(14,3)20-21-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13-,15-,16?/m0/s1
SMILES: CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C
Molecular Formula: C16H28O5
Molecular Weight: 300.39 g/mol

octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin

CAS No.: 156382-50-2

Main Products

VCID: VC0115631

Molecular Formula: C16H28O5

Molecular Weight: 300.39 g/mol

octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin - 156382-50-2

CAS No. 156382-50-2
Product Name octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin
Molecular Formula C16H28O5
Molecular Weight 300.39 g/mol
IUPAC Name 2-[(2S,6R,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol
Standard InChI InChI=1S/C16H28O5/c1-14(2)10-12-7-5-6-11(8-9-17)16(12)13(18-4)19-15(14,3)20-21-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13-,15-,16?/m0/s1
Standard InChIKey BCUBFQJBIVOSFG-QXRAWODBSA-N
Isomeric SMILES C[C@]12C(C[C@H]3CCC[C@H](C3([C@H](O1)OC)OO2)CCO)(C)C
SMILES CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C
Canonical SMILES CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C
Synonyms octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin
OHMTPB
PubChem Compound 190835
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator